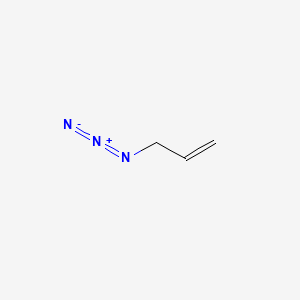

1-Propene, 3-azido-

Descripción general

Descripción

1-Propene, 3-azido-, also known as 3-Azido-1-propene, is a chemical compound with the molecular formula C3H5N3 . It is also referred to as allyl azide or allylazide .

Synthesis Analysis

While specific synthesis methods for 1-Propene, 3-azido- were not found, azido compounds are generally synthesized through various methods. For instance, 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes are synthesized via azidoheteroarylation of [1.1.1]propellane . Another method involves the synthesis of azido sugars using fluorosulfuryl azide (FSO2N3) with a Cu(II) catalyst as a safe and efficient diazotransfer reagent .Molecular Structure Analysis

The molecular structure of 1-Propene, 3-azido- consists of three carbon atoms, five hydrogen atoms, and three nitrogen atoms . The average mass is 83.092 Da and the monoisotopic mass is 83.048347 Da .Physical and Chemical Properties Analysis

1-Propene, 3-azido- has an average mass of 83.092 Da and a monoisotopic mass of 83.048347 Da . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación

Photolysis and Bond Cleavage

Research by Klima et al. (2007) demonstrated that photolysis of 3-azido-1,3-diphenyl-propan-1-one leads to the formation of radicals and subsequent bond cleavage. This study provides insight into the photochemical behavior of compounds related to 3-azido-1-propene (Klima et al., 2007).

Stability and Structural Investigation

Banert et al. (2000) conducted a reinvestigation of the reactions involving 2,3-diphenyl-2H-azirine and phenyldiazomethane, leading to the correction of a literature report and providing details on the stability and structure of 3-azido-1,2,3-triphenyl-1-propene (Banert et al., 2000).

Photomechanical Properties

Shields et al. (2020) explored the photomechanical effects of single crystals of vinyl azides, including 3-azido-1-phenylpropenone, under UV light. This study highlights the potential of photochemical gas release in eliciting photomechanical responses in photoreactive molecular crystals (Shields et al., 2020).

Synthesis and Characterization of Energetic Azido Esters

Pant et al. (2006) synthesized and characterized energetic azido esters related to 3-azido-1-propene. Their thermal studies revealed the stability of these compounds up to 180°C (Pant et al., 2006).

Ligand Field and Magnetic Anisotropy

Schweinfurth et al. (2015) investigated the ligand field of the azido ligand in a Co(II)-azido complex, contributing to the understanding of magnetic anisotropy and the behavior of azido ligands in magnetochemistry (Schweinfurth et al., 2015).

Monomer-Activated Anionic Polymerization

Gervais et al. (2009) described the synthesis of α-Azido,ω-hydroxypolyethers through monomer-activated anionic polymerization, indicating the versatility of azido functional groups in polymer chemistry (Gervais et al., 2009).

Energetic and Magnetic Properties of Azido-Cobalt Compounds

Ma et al. (2018) synthesized a novel azido-cobalt(ii) compound, exhibiting slow magnetic relaxation behavior and high-energy characteristics. This research underscores the potential of azido compounds in magneto-energetic materials (Ma et al., 2018).

Safety and Hazards

The safety data sheet for 3-Azido-1-propanamine, a related compound, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-azidoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-2-3-5-6-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZOFUACMOJPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336391 | |

| Record name | 1-Propene, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-13-6 | |

| Record name | 3-Azido-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.